L-Propargylglycine

Description

Historical Context and Discovery of L-Propargylglycine

The exploration of unnatural amino acids (UAAs) began shortly after the discovery of the tRNA adaptor, with early research demonstrating that the translational machinery could utilize modified tRNAs. acs.org While the exact historical context of the first synthesis or isolation of this compound is not explicitly detailed in the search results, research into amino acids containing terminal alkynes, such as β-ethynylserine and propargylglycine (B1618536), has revealed biosynthetic pathways in microorganisms like Streptomyces cattleya. berkeley.edu Researchers at UC Berkeley discovered a biosynthetic pathway in S. cattleya that converts L-lysine to this compound through a series of enzymatic reactions involving halogenation, oxidative C–C bond cleavage, and triple-bond formation via an allene (B1206475) intermediate. berkeley.edu This discovery highlights a natural route for the production of this unusual amino acid. This compound was also reported in Streptomyces with data available. nih.govwikidata.org Chiralix, a company focused on the synthesis of optically active compounds, was among the first to market this compound as a catalogue compound in 2009, highlighting its increasing availability for research purposes. symeres.com

Chemical Nomenclature and Stereoisomers (L- vs. D,this compound)

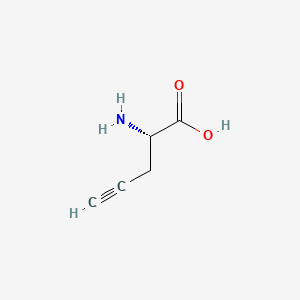

This compound has the chemical formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol . nih.govsigmaaldrich.com Its IUPAC name is (2S)-2-aminopent-4-ynoic acid. nih.gov As an alpha-amino acid, it possesses a chiral center at the alpha-carbon, leading to the existence of stereoisomers. The "L" designation in this compound refers to its specific stereochemistry (S configuration at the alpha-carbon). nih.gov

Propargylglycine exists as two optical isomers, D-propargylglycine and this compound. chembk.com D,this compound is a racemic mixture containing both the D and L isomers. chembk.com The stereochemistry is crucial as biological systems often exhibit high specificity for particular stereoisomers. This compound is a stereoisomer of D-propargylglycine and Dthis compound. wikidata.org

Synonyms for this compound include this compound, (2s)-2-aminopent-4-ynoic acid, 4-Pentynoic acid, 2-amino-, (2S)-, and L-2-Propynylglycine. nih.gov Its CAS number is 23235-01-0. sigmaaldrich.comchemimpex.com

Significance as a Non-Proteinogenic Alpha-Amino Acid

This compound is classified as a non-proteinogenic L-alpha-amino acid. nih.gov This means it is not one of the 20 standard amino acids typically incorporated into proteins during ribosomal protein synthesis, nor is it one of the 22 proteinogenic amino acids that are naturally encoded in the genome of organisms for protein assembly. nih.govwikipedia.org However, non-proteinogenic amino acids like L-PAG can occur naturally in organisms or be synthesized in the laboratory. wikipedia.orgebi.ac.uk They can serve various important roles, including being intermediates in biosynthesis, components in post-translational modification of proteins, having physiological roles (e.g., in bacterial cell walls, as neurotransmitters, or toxins), or acting as pharmacological compounds. wikipedia.org this compound is described as L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl (B1212043) group. nih.gov

Overview of Primary Research Applications

This compound is widely utilized in research due to its unique properties, particularly its function as an enzyme inhibitor and its role in studying metabolic pathways and biological signaling. chemimpex.com Its terminal alkyne group makes it valuable for chemical biology applications, including metabolic labeling strategies. sigmaaldrich.comsigmaaldrich.com

A primary application of this compound is its use as an enzyme inhibitor, particularly as a mechanism-based or "suicide" inhibitor. chemicalbook.comacs.org It is known to cause irreversible inactivation of several enzymes, notably those that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. chemicalbook.comresearchgate.net

Key enzymes inhibited by this compound include:

Cystathionine (B15957) γ-lyase (CSE): L-PAG is a potent and irreversible inhibitor of CSE, an enzyme crucial in the metabolism of sulfur-containing amino acids and the synthesis of hydrogen sulfide (B99878) (H₂S). chemimpex.comchemicalbook.comsigmaaldrich.comnih.gov It acts as a Michael addition type suicide inhibitor of CSE. chemicalbook.com Inhibition of CSE by L-PAG is widely used to study the role of endogenous H₂S in biological processes. chemicalbook.comsigmaaldrich.comnih.gov

Cystathionine β-synthase (CBS): L-PAG can also inhibit CBS, another enzyme involved in sulfur amino acid metabolism and H₂S production. chemicalbook.com

Alanine (B10760859) transaminase (ALT): this compound has been shown to inactivate pig heart L-alanine transaminase with pseudo-first-order kinetics. chemicalbook.com

Methionine γ-lyase: This enzyme can also be inhibited by L-PAG. chemicalbook.com

L-amino acid oxidase: this compound irreversibly inhibits L-amino acid oxidase from the venom of certain rattlesnake species. chemicalbook.com

UDP-N-acetylmuramate: L-alanine ligase (also known as L-alanine-adding enzyme or UDP-N-acetylmuramoyl-L-alanine synthetase): This enzyme is another target of L-PAG inhibition. chemicalbook.com

The mechanism of inactivation often involves L-PAG acting as a suicide inhibitor, where the enzyme's catalytic mechanism converts the inhibitor into a reactive species that then forms a covalent bond with the enzyme, leading to irreversible inactivation. chemicalbook.com

This compound is a valuable tool for investigating metabolic pathways, particularly those involving sulfur-containing amino acids like cysteine and methionine. By inhibiting key enzymes in the transsulfuration pathway, such as CSE and CBS, researchers can perturb these pathways and study the downstream effects. sigmaaldrich.comresearchgate.net

The transsulfuration pathway is essential for the biosynthesis of cysteine and plays a role in regulating homocysteine concentration. sigmaaldrich.com L-PAG's ability to inhibit CSE, a key enzyme in this pathway, allows for the investigation of how alterations in sulfur metabolism impact cellular homeostasis and contribute to various diseases. chemimpex.comscbt.com Studies using D,this compound have been used to induce experimental cystathioninuria in rats, leading to the formation of specific cystathionine metabolites in the brain, demonstrating its utility in studying metabolic disorders. chemicalbook.com

Furthermore, this compound has been used in metabolic labeling strategies. For example, D,this compound has been utilized for metabolic labeling of peptidoglycan, enabling in vivo imaging of gut microbiota. sigmaaldrich.com This highlights its application in tracking and studying metabolic processes within complex biological systems.

This compound plays a significant role in the study of biological signaling, primarily through its action as an inhibitor of H₂S-producing enzymes, particularly CSE. wikidata.orgsigmaaldrich.comscbt.comguidetopharmacology.org Hydrogen sulfide is recognized as a gasotransmitter with diverse physiological functions, including roles in the cardiovascular system, neurotransmission, inflammation, and cytoprotection. sigmaaldrich.comnih.govresearchgate.netmdpi.com

By inhibiting CSE, L-PAG reduces the endogenous production of H₂S, allowing researchers to investigate the specific roles of H₂S in various biological processes. chemicalbook.comsigmaaldrich.comnih.gov Studies have used L-PAG to explore the involvement of H₂S in areas such as:

Cardiovascular function: Modulating H₂S production with L-PAG has garnered attention for potential therapeutic applications in conditions like hypertension. chemimpex.com

Neuroscience: Researchers use L-PAG to investigate the role of H₂S in neuroprotection and neurodegenerative diseases. chemimpex.com

Gastrointestinal motility: Inhibition of H₂S biosynthesis by L-PAG has been shown to increase motility in studies of rat colonic motility. sigmaaldrich.comnih.gov

Plant stress responses: In plants, D,this compound has been used to study the involvement of H₂S in abscisic acid-triggered stomatal closure under drought conditions. csic.es

Respiratory regulation: Studies have used D,this compound to investigate the role of CSE-synthesized H₂S in ventilatory responses, particularly in the context of morphine-induced respiratory depression. physiology.org

The use of L-PAG as a tool to manipulate H₂S levels has been instrumental in elucidating the signaling roles of this molecule in both physiological and pathophysiological contexts. chemicalbook.comsigmaaldrich.comnih.govresearchgate.net

Therapeutic and Diagnostic Potential

This compound (L-PAG) is a non-proteinogenic amino acid that has garnered attention in chemical biology and biomedical sciences primarily due to its activity as an enzyme inhibitor, particularly of cystathionine γ-lyase (CSE). The inhibition of CSE impacts the transsulfuration pathway and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule implicated in numerous physiological and pathological processes. This inhibitory action forms the basis for much of its explored therapeutic and diagnostic potential.

Research indicates that L-PAG and related propargylglycine compounds are being investigated for their potential therapeutic applications across a range of conditions. Its ability to modulate hydrogen sulfide production has led to its exploration in conditions such as hypertension and neurodegenerative diseases. chemimpex.com Furthermore, L-PAG is being explored for its potential to enhance the efficacy of certain drugs and is considered a valuable addition to drug formulation and development efforts. chemimpex.com Its role in developing novel therapeutics, particularly inhibitors targeting specific enzymes or receptors involved in various diseases, is also under investigation. chemimpex.com In neuroscience research, L-PAG is utilized in studies related to neuropeptides, contributing to the understanding of neurological pathways and potential treatments for neurodegenerative diseases. chemimpex.com

Beyond its direct impact on H₂S, propargylglycine-based compounds have been designed with the aim of inhibiting the growth of Gram-negative bacteria. nih.gov These compounds target LpxC, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.gov Studies have shown antimicrobial activity for certain non-nucleoside compounds containing specific tail structures. nih.gov For instance, a compound with a biphenyl (B1667301) tail achieved an MIC of 16 µg/mL against Escherichia coli, although this inhibition was dependent on the absence of TolC-mediated efflux. nih.gov

In the context of cancer research, inhibiting endogenous H₂S production using propargylglycine has shown potential. Studies investigating bladder cancer suggest that propargylglycine administration significantly attenuated cancer cell viability in vitro and reduced tumor growth and invasion in vivo. researchgate.net It was also observed to induce apoptosis. researchgate.net These findings suggest that inhibiting endogenous H₂S production could be protective against bladder cancer by enhancing the effects of chemotherapeutic agents like gemcitabine, potentially representing a novel pharmacological approach for improved bladder cancer treatment. researchgate.net

L-PAG has also demonstrated potential in addressing allergic responses. In a mouse model of neonatal Cows' milk allergy (CMA), administration of propargylglycine was found to significantly alleviate CMA symptoms. nih.gov This effect was linked to the suppression of FOXP3 expression through the restoration of TET2 expression. nih.gov This research highlights a potential novel function of propargylglycine in CMA and suggests it could be a new therapeutic target for clinical interventions. nih.gov

In addition to therapeutic applications, L-PAG is also relevant in diagnostic approaches. It is utilized as a standard in various analytical methods, which aids in the accurate measurement of related compounds in biological samples. chemimpex.com Furthermore, L-PAG is being explored in the development of functionalized materials and nanostructures with potential applications in diagnostics. chemimpex.com Metabolic labeling strategies utilizing Dthis compound have also enabled in vivo imaging of gut microbiota, providing insights for microbiome studies. sigmaaldrich.com

The diverse research areas exploring this compound highlight its multifaceted potential in biomedical sciences, stemming primarily from its enzymatic inhibitory activity and its utility in chemical synthesis and labeling.

| Area of Potential Application | Description of Research Focus |

| Therapeutic | |

| Hypertension | Exploration related to modulation of hydrogen sulfide production. chemimpex.com |

| Neurodegenerative Diseases | Investigation of the role of hydrogen sulfide and use in neuropeptide research. chemimpex.comchemimpex.com |

| Drug Development | Enhancing drug efficacy, designing novel inhibitors, and use in drug formulation. chemimpex.comchemimpex.com |

| Metabolic Disorders | Potential in developing drugs targeting disorders linked to cysteine and homocysteine metabolism. chemimpex.com |

| Antibacterial Therapy | Design of compounds targeting bacterial enzymes like LpxC. nih.gov Metabolic labeling for enhanced phototherapy. sigmaaldrich.com |

| Cancer Treatment | Inhibiting endogenous H₂S production to attenuate cancer cell viability, tumor growth, and enhance chemotherapy effects. researchgate.net |

| Cows' Milk Allergy | Alleviating symptoms by suppressing FOXP3 expression through TET2 restoration. nih.gov |

| Respiratory Function | Augmenting effects of other compounds on breathing. physiology.org |

| Diagnostic | |

| Analytical Methods | Used as a standard for measuring related compounds in biological samples. chemimpex.com |

| Material Science / Nanostructures | Exploration in developing functionalized materials for diagnostics. chemimpex.com |

| Biological Imaging | Used in metabolic labeling for in vivo imaging (e.g., gut microbiota). sigmaaldrich.com |

| Cancer Diagnosis | Potential for improved diagnostic approaches alongside therapeutic strategies. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition Mechanisms of L Propargylglycine

Cystathionine (B15957) γ-Lyase (CSE/CTH) Inhibition by L-Propargylglycine

Cystathionine γ-Lyase (CSE), a homotetrameric enzyme, utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor for its catalytic activity. wikipedia.orgpdbj.orgresearchgate.net this compound functions as a potent inhibitor of CSE, interfering with its ability to catalyze the cleavage of cystathionine and the production of hydrogen sulfide (B99878) from cysteine. nih.govahajournals.orgcaymanchem.comspandidos-publications.comnih.gov

Mechanism-Based (Suicide) Inhibition Characteristics

This compound is classified as a mechanism-based, or suicide, inhibitor of CSE. nih.govnih.govcaymanchem.comchemicalbook.inebi.ac.ukosti.govnih.govnih.gov This type of inhibition requires the enzyme to initiate its normal catalytic mechanism on the inhibitor molecule. The enzyme's own catalytic machinery converts the inhibitor into a reactive species within the active site, which then forms a stable, covalent adduct with the enzyme, leading to irreversible inactivation. nih.gov While specific biphasic pseudo-first-order inactivation kinetics for this compound on mammalian CSE are not detailed in the provided information, such kinetics have been observed for this compound's inactivation of other enzymes like bacterial cystathionine gamma-synthase and methionine gamma-lyase. ebi.ac.uknih.gov

Covalent Binding and Active Site Interaction

The irreversible inhibition of CSE by this compound involves the formation of a covalent bond within the enzyme's active site. nih.govoup.com Studies, including crystallographic analysis of the human CSE·PLP·PAG complex, have revealed key details of this interaction. pdbj.orgresearchgate.net In the active site, the PLP cofactor is typically linked to Lys-212 via a Schiff base. nih.govwikipedia.org Upon interaction with this compound, the inhibitor undergoes enzymatic transformation. The crystal structure indicates that while Lys-212 remains covalently attached to the PLP, the Cγ of this compound becomes covalently bound to Tyr-114. researchgate.net This Tyr-114 residue is positioned to stack over the pyridine (B92270) ring of the PLP cofactor. nih.gov Furthermore, the carboxyl group of this compound participates in hydrogen bonding interactions with residues Arg-119 and Arg-62 from an adjacent monomer within the tetrameric CSE structure. researchgate.net Covalent labeling of CSE by this compound is prevented by pretreatment with borohydride, supporting the involvement of the Schiff base in the initial steps of the inactivation mechanism. nih.gov

Allene (B1206475) Intermediate Formation and Nucleophilic Attack

The mechanism of CSE inactivation by this compound is understood to involve the formation of a reactive allene intermediate. Following the initial interaction and likely formation of an external aldimine with the PLP cofactor, a proton is abstracted from the β-carbon of this compound. nih.govwikipedia.org This step generates a highly reactive allene intermediate within the confines of the active site. nih.govnih.gov This electrophilic allene is then susceptible to nucleophilic attack by an appropriate residue in the active site, leading to the formation of a stable covalent adduct. nih.govnih.gov Specifically, the hydroxyl group of Tyr-114 has been identified as the nucleophile that attacks the activated allene, resulting in the formation of a vinyl ether linkage. wikipedia.orgresearchgate.net This covalent modification effectively traps the inhibitor in the active site and inactivates the enzyme. Subsequent transaldimination with Lys-212 is also part of the process. researchgate.net

Specificity and Irreversibility

This compound is known as an irreversible inhibitor of CSE, meaning that once the covalent adduct is formed, enzymatic activity is not recovered. wikipedia.orgcaymanchem.comoup.comscientificlabs.co.uksigmaaldrich.comosti.gov This irreversible nature contributes to its effectiveness as an inhibitory tool. However, despite being developed as a mechanism-based inhibitor targeting CSE, this compound is not entirely specific. nih.gov It has been reported to exhibit off-target activity against other PLP-dependent enzymes, including methionine γ-lyase and alanine (B10760859) aminotransferase. nih.govchemicalbook.inosti.govresearchgate.net Studies on bacterial enzymes have shown that complete inactivation by this compound is achieved at specific molar ratios of inhibitor to enzyme monomer, indicating a limited number of catalytic turnovers occur before inactivation. nih.gov The irreversible nature of inactivation has been demonstrated by the lack of activity recovery after dialysis of the inhibited enzyme. osti.gov

Kinetic Parameters of Inhibition (e.g., K_I, k_inact)

While this compound is a well-established inhibitor of CSE, specific kinetic parameters such as the inhibition constant (K_I) and the maximum rate of inactivation (k_inact) for its action on mammalian CSE are not consistently provided in the immediate search results. Kinetic studies on CSE inhibition by this compound have been conducted. researchgate.net For other PLP-dependent enzymes inhibited by this compound, such as pig heart L-alanine transaminase, K_I and k_inact values have been determined (K_I = 3.9 mM, k_inact = 0.26 min⁻¹). osti.govresearchgate.net The second-order rate constant (k_inact/K_I) is often used to describe the efficiency of mechanism-based inhibitors, reflecting both the initial binding affinity and the rate of the inactivation step. biorxiv.orgresearchgate.net

Impact on Hydrogen Sulfide (H₂S) Production

CSE is a primary enzyme responsible for generating endogenous hydrogen sulfide (H₂S) in various mammalian tissues. wikipedia.orgpdbj.orgnih.govahajournals.orgcaymanchem.comif-pan.krakow.plspandidos-publications.comarphahub.com this compound acts as a specific inhibitor of the H₂S synthase activity of CSE, thereby reducing the production of this important gaseous signaling molecule. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Inhibition of CSE by this compound has been shown to decrease H₂S synthesis in various experimental settings, including in vitro enzyme assays and in vivo animal models. nih.govahajournals.orgcaymanchem.comspandidos-publications.comnih.gov Notably, the effectiveness of this compound in inhibiting H₂S synthesis from cysteine in vitro can be dependent on preincubation with the enzyme. nih.govnih.govosti.gov Furthermore, in environments with high cysteine concentrations, such as certain cell lines and tissues, this compound may be less effective at inhibiting the β-elimination reaction of cysteine that produces H₂S. nih.gov Studies using Dthis compound have demonstrated a reduction in plasma H₂S levels in animal models, highlighting the impact of CSE inhibition on systemic H₂S availability. ahajournals.orgcaymanchem.com

Inhibition of Other Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound's inhibitory activity extends to a range of PLP-dependent enzymes beyond those directly involved in its metabolic pathways. Its mechanism-based nature allows it to target the catalytic machinery of these enzymes after initial recognition and partial processing. wikipedia.org

Methionine γ-Lyase (MGL) Inhibition

This compound is a potent inhibitor of methionine γ-lyase (MGL), a PLP-dependent enzyme involved in methionine breakdown. nih.govwalshmedicalmedia.com Studies have shown that LPG causes irreversible inactivation of MGL. nih.govresearchgate.net The inactivation kinetics for MGL by this compound have been observed to be biphasic pseudo-first-order. nih.gov

Research indicates that the inactivation of MGL by this compound involves a small number of turnovers per inactivation event. nih.gov Using radiolabeled this compound, inactivation stoichiometry studies revealed that approximately two labels are incorporated per tetramer of MGL, suggesting half-of-the-sites reactivity in some instances. nih.gov The mechanism is thought to involve the generation of an activated allene intermediate, which can then be attacked by an enzymatic nucleophile, leading to covalent modification. nih.gov Fully inactivated MGL shows characteristic spectral changes, with maximum absorbance values around 460 and 495 nm, potentially indicating a conjugated pyridoximine paraquinoid species that does not undergo typical reprotonation. nih.gov Propargylglycine (B1618536) has been identified as the most potent inhibitor of Porphyromonas gingivalis Mgld (methionine gamma lyase-deaminase), completely inhibiting the purified enzyme activity. walshmedicalmedia.comnih.gov This inhibition blocks the formation of methylthiol. walshmedicalmedia.com

Cystathionine β-Synthase (CBS) — Comparative Studies

While this compound is well-known for inhibiting cystathionine γ-lyase (CSE), comparative studies have also examined its effects on cystathionine β-synthase (CBS), another PLP-dependent enzyme in sulfur amino acid metabolism. researchgate.netcapes.gov.br this compound has been shown to inhibit cystathionine γ-synthase activity. capes.gov.br

Comparative studies highlight that this compound acts as an irreversible inhibitor for both human CSE and MGL. researchgate.net The mechanism of irreversible inhibition in CSE and MGL by this compound is suggested to involve covalent binding to a tyrosine residue (Tyr 114 in human CSE or Tyr 111 in MGL), rather than directly to the PLP cofactor itself, which is observed in the inactivation of some other enzymes like E. coli CsdB. researchgate.net This covalent attachment to the tyrosine residue appears to be a key feature distinguishing the irreversible inhibition of CSE and MGL. researchgate.net

L-Amino Acid Oxidase (LAAO) Inhibition

This compound has been shown to irreversibly inhibit L-amino acid oxidases (LAAOs), particularly those from snake venom (SV-LAAOs). nih.govmdpi.comfrontiersin.org This inhibition is dose- and time-dependent. nih.gov

The irreversible inactivation of SV-LAAOs by this compound involves covalent modification of the enzyme during catalysis of the inhibitor. nih.gov Kinetic analysis suggests the formation of a reversible enzyme-LPG complex precedes the modification and inactivation steps. nih.gov Spectroscopic studies (UV-visible and fluorescence) indicate the formation of a covalent adduct between this compound and an active site residue of the enzyme. nih.gov Molecular modeling and subsequent analysis of enzyme digests have identified specific residues, such as His223 and Arg322 in Crotalus adamanteus and Crotalus atrox LAAOs, as likely sites of modification by this compound. nih.gov Inhibition targeting residues like Arg90 and His233 is important for SV-LAAO activity. frontiersin.org

Alanine Aminotransferase (ALT/GPT) Inhibition

This compound is also known to inhibit alanine aminotransferase (ALT), also referred to as glutamate-pyruvate transaminase (GPT), a PLP-dependent enzyme crucial in amino acid metabolism. nih.govresearchgate.netebi.ac.uk It is classified as an inhibitor of alanine transaminase (EC 2.6.1.2). ebi.ac.uk

Studies using intact rat hepatocytes demonstrated that relatively high concentrations of Dthis compound (4 mM) were required to achieve at least 90% inhibition of alanine aminotransferase activity. nih.govresearchgate.net At this concentration, a lesser degree of inhibition (16%) was observed for aspartate aminotransferase. nih.govresearchgate.net This indicates a degree of selectivity, although not absolute, for ALT over aspartate aminotransferase in this context. nih.govresearchgate.net this compound is considered a mechanism-based inhibitor of ALT. researchgate.net

UDP-N-acetylmuramate: L-alanine ligase

Information directly linking this compound to the inhibition of UDP-N-acetylmuramate: L-alanine ligase was not found in the provided search results.

Structural Basis of Enzyme-Inhibitor Interactions

Understanding the precise molecular interactions between L-PAG and its target enzymes is crucial for elucidating the mechanism of inhibition. Structural studies, particularly X-ray crystallography, have provided significant insights into how L-PAG binds within the active site and the subsequent covalent modifications that occur.

More recent crystallographic studies on Toxoplasma gondii CGL (TgCGL) in complex with D,this compound (PPG) have provided detailed insights into the binding within the catalytic cavity. nih.govnih.govresearchgate.netrcsb.org These structures have helped to explain the inhibitory behavior of PPG. nih.govnih.govresearchgate.netrcsb.org Similarly, the structure of human Cysteine desulfurase Nfs1 with L-PAG bound to the active site PLP has also been determined by X-ray diffraction at 2.00 Å resolution, further contributing to the understanding of L-PAG interactions with PLP-dependent enzymes involved in sulfur metabolism. rcsb.org

Crystallographic and biochemical studies have identified specific amino acid residues within the active site that are critical for the interaction with L-PAG and the subsequent inactivation. In the E. coli CsdB-L-PAG complex, the formation of a Schiff base with PLP in the active site is a key initial step. rcsb.orgnih.govoup.com While the CsdB structure provided insights into the external aldimine formation, detailed interactions with specific residues were further elucidated in other systems.

Studies on methionine γ-lyase (MGL) from Trichomonas vaginalis complexed with L-PAG revealed the mechanism of inhibition and highlighted core roles for active site tyrosine and cysteine residues (specifically Tyr111 and Cys113 in this enzyme) in the catalytic mechanism and interaction with L-PAG. researchgate.net Site-directed mutagenesis studies on MGL from Pseudomonas putida have also indicated that residues like Cys116, Lys240, and Asp241 are crucial for substrate recognition and likely involved in interactions with inhibitors like Dthis compound. tandfonline.com

In the context of TgCGL inhibition by PPG, crystallographic analysis identified several residues that interact with PPG, including R395, Y133, N/S360, K230, N180, and R80 (from the adjacent subunit). researchgate.net A proposed mechanism for TgCGL inhibition by PPG involves the deprotonation of the amino group of PPG by a basic residue, formation of the external aldimine with PLP, deprotonation of the β position of the alkyne by K230 to generate an allene intermediate, and subsequent nucleophilic attack by another base to form a vinyl ether. nih.gov

For snake venom L-amino acid oxidase (SV-LAAO), a molecular modeling study and subsequent experiments identified His223 and Arg322 as important active site residues likely modified by L-PAG. nih.gov Further analysis using chymotrypsin (B1334515) digest and mass spectrometry confirmed His223 as a site of modification. nih.gov

Key active site residues identified in the interaction with this compound in various enzymes are summarized in the table below:

| Enzyme Source | Enzyme Name | Key Active Site Residues Involved in L-PAG Interaction | Interaction Type/Role |

| Escherichia coli | CsdB (IscS/NifS homolog) | PLP cofactor | Forms Schiff base (external aldimine) |

| Trichomonas vaginalis | Methionine γ-lyase (MGL) | Tyr111, Cys113 | Involved in catalytic mechanism and likely interaction with L-PAG |

| Pseudomonas putida | Methionine γ-lyase (MGL) | Cys116, Lys240, Asp241 | Crucial for substrate recognition, likely involved in inhibitor interaction |

| Toxoplasma gondii | Cystathionine γ-lyase (TgCGL) | R395, Y133, N/S360, K230, N180, R80 (adjacent subunit) | Involved in binding and proposed inhibition mechanism (e.g., K230 in allene formation) |

| Crotalus adamanteus, Crotalus atrox | Snake venom L-amino acid oxidase (SV-LAAO) | His223, Arg322 | Likely sites of modification by L-PAG (His223 confirmed) |

Molecular modeling and docking studies complement experimental crystallographic data by providing theoretical insights into the binding poses and interactions of L-PAG within enzyme active sites, especially when high-resolution crystal structures of the L-PAG-bound form are not available or to explore dynamic aspects of the interaction.

A molecular modeling study on SV-LAAOs predicted that L-PAG likely modifies His223 and Arg322 in the active site, supporting the experimental findings. nih.gov These studies can help to visualize how the inhibitor fits into the substrate-binding pocket and interacts with surrounding residues.

While the provided search results specifically mention molecular modeling and docking in the context of other inhibitors or related enzymes researchgate.netresearchgate.net, the principle applies to L-PAG. Such studies typically involve computational methods to predict the energetically favorable orientations and conformations of L-PAG when bound to the enzyme's active site, considering the flexibility of both the inhibitor and the protein. This can aid in understanding the initial recognition phase and how L-PAG is positioned for the catalytic steps that lead to its activation and subsequent irreversible binding.

Molecular modeling can also be used to explore the proposed mechanism of inactivation, such as the formation of transient intermediates like the allene in the case of CGL inhibition, and how active site residues facilitate these transformations. nih.gov

L Propargylglycine in Metabolic Pathway Research

Sulfur Amino Acid Metabolism Regulation

L-Propargylglycine serves as a critical tool for studying the intricate network of sulfur amino acid metabolism. By selectively blocking a key enzymatic step, it allows researchers to probe the regulatory mechanisms and metabolic fates of methionine, homocysteine, and cysteine.

The Transsulfuration Pathway

The transsulfuration pathway is a central metabolic route that converts homocysteine to cysteine, with cystathionine (B15957) as a key intermediate. marshall.edu This pathway links the metabolism of methionine with the synthesis of cysteine and subsequent sulfur-containing compounds. This compound is instrumental in elucidating the dynamics of this pathway due to its targeted inhibition of cystathionine γ-lyase (CGL, also known as cystathionase), the enzyme responsible for the final step in this conversion. cambridge.org

The biosynthesis of L-cysteine in mammals is predominantly carried out through the transsulfuration pathway, which utilizes L-methionine as the initial sulfur donor. The final and pivotal step of this pathway is the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia, a reaction catalyzed by cystathionine γ-lyase. cambridge.org

This compound acts as a potent and irreversible inhibitor of cystathionine γ-lyase, thereby directly blocking the endogenous production of L-cysteine from methionine. cambridge.orgnih.gov Research in rat models has demonstrated that administration of PPG leads to a rapid and nearly complete inactivation of this enzyme in the liver. cambridge.org This enzymatic blockade results in a significant accumulation of the enzyme's substrate, L-cystathionine, in various tissues, including the liver, kidney, and brain. cambridge.orgnih.gov

| Parameter | Control Group | PPG-Treated Group | Percentage Change |

|---|

The table above illustrates the typical effects of this compound on key markers of the transsulfuration pathway in rat liver, based on data from experimental studies.

The methionine cycle and the transsulfuration pathway are deeply interconnected, with homocysteine standing at the metabolic junction between them. In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, which then becomes S-adenosylhomocysteine (SAH) and is subsequently hydrolyzed to homocysteine. frontiersin.org

Homocysteine can either be remethylated to regenerate methionine, thus completing the cycle, or it can be irreversibly channeled into the transsulfuration pathway to be converted to cystathionine by the enzyme cystathionine β-synthase (CBS). frontiersin.org By inhibiting cystathionine γ-lyase, this compound blocks the downstream flow of the transsulfuration pathway. This blockage can influence the metabolic fate of homocysteine, potentially altering the dynamics of its remethylation back to methionine. Studies have shown that the inhibition of cystathionase by PPG is reflected in the blood, leading to a significantly elevated L-methionine to L-cyst(e)ine ratio in treated rats. cambridge.org

The inhibition of cystathionine γ-lyase by this compound has a direct and significant impact on homocysteine metabolism. By blocking the conversion of cystathionine to cysteine, PPG causes an accumulation of metabolites upstream of the inhibited step. cambridge.org

As the transsulfuration pathway is a primary route for homocysteine catabolism, its blockade leads to an increase in the concentration of L-cystathionine. cambridge.orgnih.gov Consequently, this can lead to an elevation in the levels of homocysteine, as its conversion to cystathionine, catalyzed by cystathionine β-synthase, is the preceding step. Research in primary mouse hepatocytes has shown that treatment with PPG results in increased intracellular and medium concentrations of both cystathionine and homocysteine. This accumulation underscores the crucial role of the transsulfuration pathway in maintaining homocysteine homeostasis.

Glutathione (B108866) (GSH) Biosynthesis and Redox Homeostasis

Glutathione (GSH) is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine, and it stands as the most abundant non-protein thiol in mammalian cells. mdpi.com It is a cornerstone of cellular defense, playing a pivotal role in antioxidant protection, detoxification, and the maintenance of cellular redox homeostasis. nih.govmdpi.com The synthesis of GSH is a two-step enzymatic process where the availability of cysteine is the rate-limiting factor. cambridge.org

By inhibiting cystathionine γ-lyase, this compound effectively curtails the primary endogenous pathway for cysteine synthesis. cambridge.orgnih.gov This limitation on cysteine availability directly impacts the cell's capacity to synthesize glutathione. Consequently, a well-documented effect of PPG administration is the significant depletion of cellular GSH levels. nih.govnih.gov

Studies in various animal models have consistently demonstrated this effect. For instance, rats treated with PPG show a marked decrease in GSH concentrations in several tissues, including the liver, brain, and muscle. cambridge.orgnih.gov This reduction in the cellular GSH pool compromises the cell's antioxidant defenses and disrupts redox homeostasis, making it more susceptible to oxidative stress. The ability of PPG to modulate GSH levels makes it an invaluable tool for investigating the roles of glutathione in cellular health and disease. mdpi.com

| Tissue | Control Group (GSH nmol/g tissue) | PPG-Treated Group (GSH nmol/g tissue) | Percentage Decrease |

|---|

The table above summarizes findings on the effect of this compound infusion on glutathione concentrations in various tissues of growing rats, highlighting the systemic impact on GSH homeostasis.

Role in Oxidative Stress Modulation

This compound influences oxidative stress by affecting the levels of glutathione (GSH), a key intracellular antioxidant. nih.gov By inhibiting cystathionine γ-lyase, this compound disrupts the transsulfuration pathway, which is a significant source of cysteine for glutathione synthesis. sigmaaldrich.comnih.gov

Research in rat models has demonstrated that treatment with propargylglycine (B1618536) leads to a significant decrease in glutathione concentrations in various tissues, including the brain, muscle, liver, intestine, and stomach. nih.gov This depletion of glutathione can render cells more susceptible to oxidative damage. For instance, in studies of gastric ischemia-reperfusion injury in rats, the administration of Dthis compound exacerbated tissue damage. nih.gov This was accompanied by an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov Conversely, treatment with L-cysteine, the precursor for hydrogen sulfide (B99878) and glutathione, mitigated these effects. nih.gov

Furthermore, the inhibition of CSE by propargylglycine has been shown to worsen liver injury in models of type 2 diabetes, leading to increased oxidative stress and inflammation. mdpi.com These findings underscore the role of the metabolic pathways targeted by this compound in maintaining cellular redox balance and protecting against oxidative stress.

Effect of this compound on Oxidative Stress Markers

| Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| Glutathione (GSH) | Decreased levels in brain, muscle, liver, intestine, and stomach | nih.gov |

| Malondialdehyde (MDA) | Increased levels in gastric tissue during ischemia-reperfusion | nih.gov |

| Superoxide Dismutase (SOD) | Decreased activity in gastric tissue during ischemia-reperfusion | nih.gov |

Other Amino Acid Metabolism

The administration of this compound significantly alters the concentrations of various amino acids in both plasma and tissues. By inhibiting cystathionine γ-lyase, it blocks the conversion of cystathionine to cysteine. nih.gov This leads to a notable increase in plasma and liver cystathionine concentrations. nih.govnih.gov

Concurrently, the levels of amino acids downstream of this enzymatic step are reduced. Studies in rats have shown that propargylglycine treatment leads to a significant decrease in plasma cystine (the oxidized dimer of cysteine) and taurine (B1682933) concentrations. nih.gov However, plasma methionine levels are generally not affected. nih.gov The inhibition of the trans-sulfuration pathway is also reflected in a higher plasma methionine to cyst(e)ine ratio in treated animals. nih.gov

While the direct synthesis of L-cysteine from methionine is impaired, its intracellular concentration in the liver may be maintained through other mechanisms, such as increased protein degradation and depletion of glutathione stores, which can spare L-cysteine. nih.gov

Impact of this compound on Amino Acid Concentrations

| Amino Acid | Effect on Plasma Concentration | Effect on Tissue Concentration | Reference |

|---|---|---|---|

| Cystathionine | Significantly Increased | Significantly Increased (Liver) | nih.govnih.gov |

| Cystine | Significantly Decreased | Not specified | nih.gov |

| Taurine | Significantly Decreased | Not specified | nih.gov |

| Methionine | Unaffected | Not specified | nih.gov |

| L-Cysteine | Not specified | Unchanged (Liver) | nih.gov |

Research has indicated that the inhibition of the trans-sulfuration pathway by propargylglycine can have secondary effects on the urea (B33335) cycle. nih.gov The urea cycle is the primary metabolic pathway for the excretion of nitrogenous waste in the form of urea. youtube.comditki.com

In studies where rats were treated with propargylglycine, a significant increase in the hepatic levels of urea cycle intermediates, namely L-ornithine, L-citrulline, and L-arginine, was observed. nih.gov This was accompanied by elevated blood urea levels and increased urea excretion, suggesting a stimulation of ureagenesis. nih.gov It is hypothesized that the maintenance of liver L-cysteine concentration, despite the blockage of its synthesis, is partly achieved through increased protein degradation. This increased breakdown of amino acids would lead to a higher load of ammonia, which is then detoxified through the urea cycle, explaining the observed increase in its intermediates and final product. nih.gov The administration of N-acetylcysteine, a cysteine donor, was able to reverse the increase in blood urea, supporting the link between the disruption of cysteine metabolism and the stimulation of the urea cycle. nih.gov

Hydrogen Sulfide (H₂S) Signaling Pathway

Endogenous H₂S Production Modulation

This compound is a widely used pharmacological tool to inhibit the endogenous production of hydrogen sulfide (H₂S). cenmed.comnih.gov H₂S is a gaseous signaling molecule synthesized in mammalian tissues primarily by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). physiology.orgnih.gov this compound acts as a classic, irreversible inhibitor of CSE. probechem.comscbt.com

By binding to the active site of CSE, this compound prevents the enzyme from converting its substrate, L-cysteine, into H₂S. physiology.orgscbt.com This inhibitory effect has been demonstrated in various experimental models. For example, this compound dose-dependently inhibits endogenous CSE activity and decreases H₂S content in macrophage cell lines. probechem.com It also blocks H₂S synthesis in rat liver preparations and can abolish the rise in plasma H₂S in animal models of hemorrhagic shock. caymanchem.com While this compound is a potent inhibitor of CSE, it is important to note that it can also suppress the activity of other PLP-dependent enzymes, such as aspartate aminotransferase and alanine (B10760859) aminotransferase. probechem.com

Roles in Cellular Processes

By modulating the endogenous levels of H₂S, this compound has been instrumental in elucidating the roles of this gasotransmitter in various cellular processes. H₂S is involved in a wide range of physiological functions, including vasodilation and the modulation of inflammation. caymanchem.com

The use of this compound to inhibit H₂S production has revealed its importance in cellular protection and signaling. For instance, the inhibition of H₂S synthesis by propargylglycine has been shown to promote the calcification and osteoblastic differentiation of human aortic smooth muscle cells. researchgate.net In the context of the nervous system, endogenous H₂S generated by CSE can modulate synaptic transmission. nih.gov Studies using this compound have shown that inhibiting H₂S production can reduce the amplitude of certain excitatory postsynaptic potentials in sympathetic ganglia. nih.gov

Furthermore, H₂S plays a role in cellular responses to stress. Autophagy, a cellular process for degrading and recycling cellular components, has been linked to H₂S signaling. nih.gov The inhibition of H₂S production can interfere with these protective cellular mechanisms, highlighting the importance of endogenously produced H₂S in maintaining cellular homeostasis.

Vasodilation and Vascular Tone Regulation

This compound has been instrumental in elucidating the role of endogenously produced H₂S in the regulation of vascular tone. As an inhibitor of cystathionine γ-lyase (CSE), L-PAG reduces the synthesis of H₂S, a known gasotransmitter with vasodilatory properties. utmb.eduplos.org

Research on isolated intracerebral arterioles from both mice and humans has shown that inhibition of CSE with this compound significantly dampens potassium-induced vasoconstriction. utmb.edu This effect was reversed by the application of an H₂S donor, sodium hydrosulfide (B80085) (NaHS), confirming the involvement of the H₂S pathway. utmb.edu Interestingly, this study indicated that the mechanism involves endothelial nitric oxide synthase (eNOS) and soluble guanylate cyclase (sGC), as inhibitors of these enzymes reversed the effects of L-PAG on vasoconstriction. utmb.edu

Conversely, another study investigating age-related endothelial dysfunction found that L-PAG restored the decreased acetylcholine-induced relaxation of aortic smooth muscle in old rats. nih.gov This suggests that under certain conditions, L-PAG may activate alternative pathways for H₂S synthesis or stimulate the production of other vasodilators like nitric oxide (NO). nih.gov The use of L-PAG in these studies highlights the complex role of the CSE/H₂S pathway in maintaining vascular homeostasis, where its inhibition can either dampen vasoconstriction or, paradoxically, restore vasodilation depending on the specific vascular bed and physiological context. utmb.edunih.gov

| Vessel Type | Species | Effect of this compound (PAG) | Key Findings | Source |

|---|---|---|---|---|

| Intracerebral arterioles | Human | Dampened K+-induced vasoconstriction | Effect reversed by H₂S donor (NaSH). Mechanism involves eNOS and sGC. | utmb.edu |

| Intracerebral arterioles | Mouse | Dampened K+-induced vasoconstriction | Effect reversed by H₂S donor (NaSH). Mechanism involves eNOS and sGC. | utmb.edu |

| Aortic smooth muscle | Rat (old) | Restored decreased ACh-induced relaxation | Effect removed by blocking NO synthesis. Suggests activation of alternative H₂S synthesis or stimulation of cNOS. | nih.gov |

Neuroprotection and Neuroinflammation

This compound and related propargylamine (B41283) compounds have been investigated for their roles in neuroprotection and the modulation of neuroinflammatory processes. These compounds are recognized for their ability to protect neurons from various insults that lead to cell death, a critical factor in neurodegenerative diseases.

Propargylamines have been shown to prevent the mitochondrial permeability transition, a key event in the initiation of apoptosis. nih.gov This action helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. nih.govphysiology.org Furthermore, research indicates that rasagiline, a propargylamine derivative, induces the expression of anti-apoptotic proteins such as Bcl-2 and glial cell-line derived neurotrophic factor (GDNF). nih.govphysiology.org

In the context of neuroinflammation, this compound has demonstrated the ability to modulate the neuro-immune response. A study on a temporomandibular joint inflammation model showed that PAG reduced the levels of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in both the joint and the trigeminal ganglia. sdu.dk The same study also observed that PAG could prevent the increased activation of glial cells, which are key players in neuroinflammation, in the trigeminal ganglia. sdu.dk These findings suggest that by inhibiting the endogenous H₂S production pathway, this compound can decrease the interaction between the nervous and immune systems that contributes to inflammatory pain. sdu.dk

Oxidative Stress and Antioxidant Pathways (e.g., Nrf2)

This compound indirectly influences oxidative stress and antioxidant pathways by inhibiting the production of hydrogen sulfide (H₂S), a molecule with known antioxidant properties. nih.gov H₂S can scavenge reactive oxygen species (ROS) and enhance cellular defense mechanisms against oxidative insults. nih.gov One of the key ways H₂S exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.comfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. nih.govnih.govmdpi.com

Since this compound inhibits CSE and thus reduces H₂S levels, its application in research can help delineate the role of the H₂S/Nrf2 axis in mitigating oxidative stress. For instance, studies have shown that H₂S can induce the expression of several enzymatic antioxidants via the activation of Nrf2. nih.gov Therefore, the use of L-PAG would be expected to attenuate these effects, providing evidence for the pathway's importance. By modulating the availability of H₂S, this compound serves as a critical tool to study the interplay between this gasotransmitter and the Nrf2-dependent antioxidant response in various pathological conditions associated with oxidative stress.

Apoptosis and Cell Viability

This compound and its derivatives, known as propargylamines, play a significant role in the study of apoptosis and the regulation of cell viability. Their primary mechanism in this context involves the modulation of the intrinsic, or mitochondrial, pathway of apoptosis.

Apoptosis is a form of programmed cell death characterized by a cascade of specific cellular events. unc.edu A critical control point in this process is the permeabilization of the mitochondrial membrane, which leads to the release of cytochrome c into the cytoplasm. physiology.org This event triggers the activation of a family of proteases called caspases, which are the executioners of apoptosis. nih.govnih.gov

Research has demonstrated that propargylamines, such as rasagiline, can prevent key steps in the apoptotic cascade. nih.govphysiology.org They have been shown to inhibit the decline in mitochondrial membrane potential and the subsequent release of cytochrome c. physiology.org By stabilizing the mitochondria, these compounds effectively block the activation of caspases and the progression of apoptosis. physiology.org

| Compound Class | Key Apoptotic Event Targeted | Mechanism of Action | Effect on Cell Viability | Source |

|---|---|---|---|---|

| Propargylamines (e.g., Rasagiline) | Mitochondrial Permeability Transition | Prevents decline in mitochondrial membrane potential and cytochrome c release. | Increases | physiology.org |

| Propargylamines (e.g., Rasagiline) | Caspase Activation | Inhibits the activation of caspases downstream of mitochondrial events. | Increases | physiology.org |

| Propargylamines (e.g., Rasagiline) | Regulation of Bcl-2 Family Proteins | Induces the expression of anti-apoptotic protein Bcl-2. | Increases | nih.govphysiology.org |

Inflammation

This compound is utilized in research to investigate the role of the cystathionine γ-lyase (CSE)/hydrogen sulfide (H₂S) pathway in inflammation. H₂S is recognized as a mediator that can have both pro- and anti-inflammatory effects depending on the context. By inhibiting CSE, L-PAG allows for the study of inflammatory processes where H₂S is implicated.

Studies have shown that L-PAG can reduce the levels of key pro-inflammatory cytokines. sdu.dk Cytokines are signaling proteins that are crucial in mediating the inflammatory response. acs.orgresearchgate.net In a rat model of temporomandibular joint inflammation, administration of L-PAG resulted in decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in both the inflamed joint tissue and the associated trigeminal ganglion. sdu.dk

| Model System | Effect of this compound (PAG) | Measured Parameters | Source |

|---|---|---|---|

| Rat Temporomandibular Joint Inflammation | Reduced inflammation and pain responses | Decreased levels of TNF-α and IL-1β in joint and trigeminal ganglion. | sdu.dk |

| Rat Temporomandibular Joint Inflammation | Inhibited leukocyte migration | Reduced leukocyte count in temporomandibular synovial fluid. | sdu.dk |

| Mouse Pancreatic Acinar Cells | Suppressed pro-inflammatory pathway | Reduced Substance P concentration and expression of its receptor (NK-1R). | diva-portal.org |

Metabolic Labeling Applications

Metabolic labeling is a powerful technique that allows researchers to track biological processes in living cells and organisms by introducing molecules with special tags that can be detected. nih.govresearchgate.net This is achieved by providing cells with chemical analogs of natural building blocks, such as amino acids or sugars. The cell's own machinery then incorporates these tagged molecules into larger biomolecules like proteins or cell walls. nih.govresearchgate.net

This compound and its stereoisomer, D-Propargylglycine, are examples of such chemical analogs. They contain an alkyne group, which is a bioorthogonal functional group. This means it does not react with most biological molecules, but it can be made to react specifically with a partner molecule, typically an azide, through a reaction known as "click chemistry." researchgate.net This specific reaction allows researchers to attach a fluorescent dye or another reporter molecule to the biomolecule that has incorporated the propargylglycine, enabling its visualization and study. utmb.edu

Peptidoglycan Labeling for Gut Microbiota Imaging

One of the innovative applications of propargylglycine is in the metabolic labeling of peptidoglycan, a major component of bacterial cell walls. utmb.edunih.gov This technique has been particularly useful for imaging the gut microbiota in vivo. The gut microbiota plays a crucial role in health and disease, but studying it in its natural environment has been challenging.

In this application, D-propargylglycine (D-PG) is administered to a host animal. utmb.edu The bacteria in the gut incorporate D-PG into their peptidoglycan as they grow and divide. utmb.edu Following this labeling period, an azide-containing fluorescent dye, such as a near-infrared (NIR-II) dye, is introduced. utmb.edu This dye then specifically attaches to the D-PG in the bacterial cell walls via a click reaction. utmb.edu

The use of NIR-II dyes is particularly advantageous for in vivo imaging because their fluorescence can penetrate deeper into tissues with higher resolution compared to visible light. utmb.edu This method has been successfully used to label the gut microbiota of a donor mouse, which could then be visualized with high spatial resolution after being transferred to a recipient mouse. utmb.edu This metabolic labeling strategy provides a powerful and non-invasive tool for visualizing gut bacteria within deep tissues, offering new opportunities to study the complex dynamics of the gut microbiome. utmb.edunih.gov

Antibacterial Efficiency Enhancement

This compound (L-PPG) has been investigated for its role in enhancing the efficacy of antibacterial agents by targeting specific metabolic pathways within bacteria. The primary mechanism identified involves the inhibition of endogenous hydrogen sulfide (H₂S) production, a key component of the bacterial defense system against antibiotics. nih.govresearchgate.net By disrupting this protective pathway, L-PPG can render bacteria more susceptible to the effects of conventional antibiotics. nih.gov

The production of H₂S in many pathogenic bacteria, including major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, is primarily catalyzed by the enzyme cystathionine γ-lyase (CSE). nih.gov This gaseous signaling molecule acts as a cytoprotectant, helping bacteria to mitigate antibiotic-induced stress and maintain redox homeostasis. researchgate.net Consequently, the inhibition of H₂S biogenesis has emerged as a promising strategy to overcome antibiotic resistance and tolerance. nih.govnih.gov

This compound functions as an inhibitor of cystathionine γ-lyase. microbiologyresearch.orgosti.gov By targeting this enzyme, L-PPG effectively reduces the bacterial capacity to produce H₂S. This reduction in H₂S levels compromises the bacteria's defense mechanisms, thereby potentiating the activity of bactericidal antibiotics. nih.gov Research has shown that inhibiting the H₂S-producing activity of CSE can make multiresistant bacteria significantly more susceptible to antibiotics. nih.gov

While Dthis compound (a mixture containing this compound) is an established inhibitor of human CSE, its efficiency against bacterial CSE can be lower, often requiring higher concentrations for a similar inhibitory effect. nih.gov

Table 1: this compound's Mechanism for Enhancing Antibacterial Efficiency

| Target Enzyme | Affected Metabolic Pathway | Key Product Inhibited | Consequence for Bacteria |

| Cystathionine γ-lyase (CSE) | Cysteine Metabolism / H₂S Biogenesis | Hydrogen Sulfide (H₂S) | Reduced defense against antibiotic-induced stress, increased susceptibility to antibiotics. |

Detailed studies have quantified the inhibitory effects of propargylglycine on CSE from different sources. These findings highlight the differential sensitivity of the enzyme across species, providing a basis for the development of more selective inhibitors targeting bacterial pathways.

Table 2: Comparative Inhibitory Concentration (IC₅₀) of Dthis compound (PAG) against Cystathionine γ-lyase (CSE)

| Enzyme Source | Organism | Inhibitor | IC₅₀ |

| Human CSE (hCSE) | Homo sapiens | Dthis compound (PAG) | ~1–18 µM nih.gov |

| Bacterial CSE (bCSE) | S. aureus, P. aeruginosa | Dthis compound (PAG) | Less effective; requires considerably higher concentrations than for hCSE. nih.gov |

Applications of L Propargylglycine in Biological Research Models

In Vitro Studies

In vitro studies using L-Propargylglycine have provided fundamental insights into its mechanism of action and its impact on cellular functions at the molecular level. These studies often involve the use of specific cell lines to investigate the compound's effects in a controlled environment.

This compound is widely used in cellular models to investigate the activity of cystathionine (B15957) γ-lyase (CSE) and its impact on metabolic pathways. As an irreversible inhibitor of CSE, L-PPG effectively blocks the conversion of cystathionine to cysteine, a key step in the transsulfuration pathway. This inhibition leads to a reduction in the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. scbt.comacs.orgutmb.edu

The specificity of L-PPG for CSE over the other major H₂S producing enzyme, cystathionine β-synthase (CBS), makes it a selective tool for dissecting the roles of these two enzymes in different cellular contexts. utmb.edu

Table 1: this compound in Cellular Models for Enzyme Activity

| Cell Model | Enzyme Targeted | Key Finding | Reference |

|---|---|---|---|

| Various | Cystathionine γ-lyase (CSE) | Irreversible inhibition of CSE activity. | scbt.comacs.orgutmb.edu |

| Various | Cystathionine γ-lyase (CSE) | Reduction in endogenous hydrogen sulfide (H₂S) production. | scbt.comutmb.edu |

| Various | Cystathionine γ-lyase (CSE) vs. Cystathionine β-synthase (CBS) | Selective inhibition of CSE over CBS. | utmb.edu |

Research has explored the effects of propargylglycine (B1618536) in the context of mammary gland physiology, with studies on human breast cancer cell lines providing valuable insights that may be relevant to normal mammary epithelial cells. In a study involving the lactating mammary gland of rats, administration of propargylglycine, an inhibitor of the liver trans-sulfuration pathway, was found to mimic the gene expression changes observed during weaning. nih.gov This suggests a role for the trans-sulfuration pathway and its products, such as glutathione (B108866), in maintaining the gene expression necessary for lactation. nih.gov

Furthermore, studies on N-propargylglycine (N-PPG), a derivative of this compound, have been conducted on human breast cancer cell lines, including ZR-75-1, MCF-7, and MDA-MB-231. researchgate.netnih.gov In these cell lines, N-PPG acts as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme important for cancer cell survival under stress. researchgate.netnih.govnih.gov This inhibition leads to a reduction in cancer cell growth. researchgate.net While these studies focus on cancer cells, they highlight a potential pathway through which propargylglycine derivatives can impact the metabolism and proliferation of epithelial cells.

Table 2: Research Findings of Propargylglycine and its Derivatives in Mammary Gland and Breast Cancer Cell Models

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Propargylglycine | Lactating rat mammary gland | Mimicked gene expression changes seen in weaning; implicated the trans-sulfuration pathway in maintaining lactation-associated gene expression. | nih.gov |

| N-Propargylglycine | Human breast cancer cell lines (ZR-75-1, MCF-7, MDA-MB-231) | Inhibited proline dehydrogenase (PRODH), leading to reduced cancer cell growth. | researchgate.netnih.gov |

Astrocytes and other glial cells are crucial for maintaining homeostasis in the central nervous system. Research into the production of hydrogen sulfide (H₂S) in these cells has revealed important enzymatic pathways. Studies on cultured human astrocytes have shown that these cells synthesize H₂S primarily through the action of cystathionine-β-synthase (CBS). nih.gov

In these astrocyte cell cultures, the synthesis of H₂S was significantly inhibited by hydroxylamine, a known CBS inhibitor. nih.gov Conversely, the application of this compound, a specific inhibitor of cystathionine-γ-lyase (CGL), did not affect H₂S synthesis in these cells. nih.gov This indicates that CGL does not play a significant role in H₂S production in cultured human astrocytes. nih.gov This finding is critical for understanding the specific roles of CBS and CGL in the brain and for the development of targeted therapeutic strategies for neurological disorders where H₂S signaling is implicated.

Table 3: Effect of Enzyme Inhibitors on H₂S Synthesis in Human Astrocytes

| Inhibitor | Target Enzyme | Effect on H₂S Synthesis in Astrocytes | Reference |

|---|---|---|---|

| Hydroxylamine | Cystathionine-β-synthase (CBS) | Inhibition | nih.gov |

| This compound | Cystathionine-γ-lyase (CGL) | No effect | nih.gov |

While direct studies of this compound on human aortic smooth muscle cells are limited in publicly available research, studies on related compounds provide insights into the potential effects of propargyl compounds on vascular smooth muscle cell (VSMC) physiology. One such study investigated the effects of S-propargyl-cysteine (SPRC), a sulfide-containing donor, on human artery vascular smooth muscle cells (HAVSMCs). nih.govnih.gov

In this in vitro model, HAVSMCs were stimulated with platelet-derived growth factor-BB (PDGF-BB) to induce a synthetic phenotype, characterized by increased proliferation and migration, which is a key event in the development of atherosclerosis. nih.govnih.gov Treatment with SPRC was found to preserve the contractile phenotype of these cells. nih.govnih.gov Furthermore, SPRC suppressed the pro-proliferative and pro-migratory effects of PDGF-BB on HAVSMCs. nih.govnih.gov These findings suggest that propargyl-containing compounds may have a role in modulating VSMC phenotype and could be relevant for studying vascular diseases.

Table 4: Effects of S-Propargyl-cysteine (SPRC) on Human Aortic Smooth Muscle Cells (HAVSMCs)

| Treatment | Key Finding | Implication | Reference |

|---|---|---|---|

| PDGF-BB | Induced a synthetic phenotype in HAVSMCs | Promotes proliferation and migration | nih.govnih.gov |

| SPRC + PDGF-BB | Preserved the contractile phenotype of HAVSMCs | May inhibit processes leading to atherosclerosis | nih.govnih.gov |

| SPRC + PDGF-BB | Suppressed proliferation and migration of HAVSMCs | Potential for studying vascular disease mechanisms | nih.govnih.gov |

In Vivo Animal Models

In vivo studies using animal models, particularly rodents, have been crucial in understanding the systemic effects of this compound and its impact on various physiological and pathological conditions.

This compound has been extensively used in rodent models to investigate its effects on sulfur amino acid metabolism and its role as a specific inhibitor of cystathionine γ-lyase (CSE). In rats, the administration of D,this compound has been shown to lead to the formation of a new metabolite, γ-glutamylpropargylglycylglycine, in the liver. nih.gov The levels of this metabolite were found to be dose-dependent on the administered propargylglycine. nih.gov

Studies in parenterally-fed growing rats have demonstrated that infusion with propargylglycine significantly alters plasma amino acid concentrations. nih.gov Specifically, it decreases plasma cystine and taurine (B1682933) levels while increasing plasma cystathionine, consistent with the inhibition of CSE. nih.gov Furthermore, propargylglycine treatment was found to decrease glutathione concentrations in several tissues, including the brain, muscle, and liver. nih.gov

In another study using a rat model, Dthis compound was used to investigate its impact on morphine-induced respiratory depression. physiology.orgnih.govnih.govphysiology.org The results of this research were unexpected, suggesting that the CSE-dependent production of H₂S from L-cysteine ethyl ester counteracts the beneficial effects of L-cysteine ethyl ester against morphine-induced respiratory depression. physiology.orgnih.govnih.govphysiology.org

Table 5: Summary of this compound Effects in Rodent Models

| Rodent Model | Key Findings | Reference |

|---|---|---|

| Rats | Formation of a new metabolite, γ-glutamylpropargylglycylglycine, in the liver. | nih.gov |

| Parenterally-fed growing rats | Decreased plasma cystine and taurine; increased plasma cystathionine. | nih.gov |

| Parenterally-fed growing rats | Decreased glutathione concentration in brain, muscle, and liver. | nih.gov |

| Rats with morphine-induced respiratory depression | Dthis compound augmented the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. | physiology.orgnih.govnih.govphysiology.org |

Chronic Kidney Disease (CKD) Models

This compound has been utilized in experimental models of Chronic Kidney Disease (CKD) to investigate the role of endogenous hydrogen sulfide (H₂S) in the progression of renal damage. In a study involving a 5/6 nephrectomy rat model, a well-established method for inducing CKD, the administration of Dthis compound (PAG) was observed to counteract the beneficial effects of physical exercise. nih.govresearchgate.net The 5/6 nephrectomy model mimics human CKD by surgically reducing the kidney mass, which leads to hyperfiltration injury, glomerulosclerosis, and tubulointerstitial fibrosis in the remaining renal tissue. gubra.dk

Research in this model demonstrated that exercise training over eight weeks led to improvements in several key markers of renal function and health, including reduced plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), decreased oxidative stress (as indicated by lower malondialdehyde levels and increased superoxide (B77818) dismutase activity), and attenuated inflammation (reduced TNF-α and IL-6 levels). nih.govresearchgate.net However, when the exercising rats were treated with PAG, these positive outcomes were significantly reversed. nih.govresearchgate.net Specifically, PAG administration was associated with a worsening of renal function markers and an increase in oxidative stress and inflammation, suggesting that the protective effects of exercise in this CKD model are at least partially mediated by the CSE/H₂S signaling pathway. nih.govresearchgate.net

Another study utilizing an angiotensin-II infused rat model, which induces hypertension and subsequent renal injury, found that Dthis compound reduced systolic blood pressure and renal injury. nih.gov This model is relevant to CKD as hypertension is a major risk factor for its development and progression. In this context, PAG treatment led to a decrease in proteinuria and plasma creatinine levels, indicating a protective effect on the kidneys. nih.gov

Effects of Dthis compound in a 5/6 Nephrectomy CKD Rat Model with Exercise

| Parameter | CKD + Exercise | CKD + Exercise + PAG | Direction of Change with PAG |

|---|---|---|---|

| Plasma Creatinine | Decreased | Increased | ↑ |

| Blood Urea Nitrogen (BUN) | Decreased | Increased | ↑ |

| Renal Malondialdehyde (MDA) | Decreased | Increased | ↑ |

| Renal Superoxide Dismutase (SOD) Activity | Increased | Decreased | ↓ |

| Renal TNF-α | Decreased | Increased | ↑ |

| Renal IL-6 | Decreased | Increased | ↑ |

| Systolic Blood Pressure | Decreased | Increased | ↑ |

Myocardial Injury Models

The application of this compound in myocardial injury models has provided valuable insights into the role of the endogenous H₂S pathway in cardiac health and disease. In a rat model of myocardial injury induced by chronic intermittent hypoxia (CIH), a condition that mimics the oxygen deprivation seen in sleep apnea, Dthis compound demonstrated a protective effect. nih.gov CIH is known to cause left ventricular dysfunction, apoptosis (programmed cell death), and oxidative stress in the myocardium. nih.gov

In this study, rats subjected to CIH and pre-treated with PAG showed a significant reduction in blood pressure and an improvement in left ventricular function, as evidenced by increased left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). nih.gov Furthermore, the levels of oxidative stress and apoptosis were significantly lower in the PAG-treated CIH group compared to the untreated CIH group. nih.gov These findings suggest that PAG can protect the myocardium from CIH-induced injury by inhibiting endoplasmic reticulum stress. nih.gov

Cardioprotective Effects of Dthis compound in a Chronic Intermittent Hypoxia-Induced Myocardial Injury Rat Model

| Parameter | CIH Group | CIH + PAG Group | Effect of PAG |

|---|---|---|---|

| Blood Pressure | Elevated | Reduced | ↓ |

| Left Ventricular Ejection Fraction (LVEF) | Decreased | Improved | ↑ |

| Left Ventricular Fractional Shortening (LVFS) | Decreased | Improved | ↑ |

| Oxidative Stress | Increased | Lowered | ↓ |

| Apoptosis | Increased | Lowered | ↓ |

| Endoplasmic Reticulum (ER) Stress | Increased | Lowered | ↓ |

Traumatic Brain Injury (TBI) Models

Currently, there is a notable lack of published research specifically investigating the application of this compound in established animal models of Traumatic Brain Injury (TBI). While various experimental models are utilized to study the complex pathophysiology of TBI, including controlled cortical impact (CCI) and fluid percussion injury (FPI), the role of the endogenous H₂S pathway, and consequently the effects of its inhibition by L-PPG, remains largely unexplored in this context. sdbif.org The absence of such studies represents a significant gap in the understanding of H₂S signaling in the brain following traumatic injury.

Diabetes Models

While direct studies on this compound in diabetes models are limited, research on a related compound, S-propargyl-cysteine (SPRC), in a diabetic mouse model provides indirect but relevant insights. In a study using db/db mice, a genetic model of type 2 diabetes characterized by obesity and insulin (B600854) resistance, SPRC treatment was found to attenuate diabetic cardiomyopathy. nih.govfrontiersin.orgnih.govconsensus.appresearchgate.net